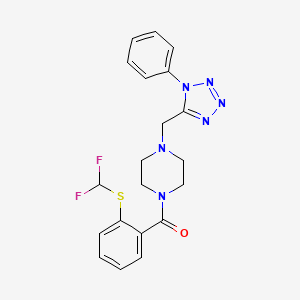

(2-((difluoromethyl)thio)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(difluoromethylsulfanyl)phenyl]-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N6OS/c21-20(22)30-17-9-5-4-8-16(17)19(29)27-12-10-26(11-13-27)14-18-23-24-25-28(18)15-6-2-1-3-7-15/h1-9,20H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKIJFCMMBYARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CC=C4SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((difluoromethyl)thio)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , hereafter referred to as Compound A , exhibits significant biological activity due to its unique structural components, including a difluoromethylthio group and a tetrazole moiety. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Structural Overview

Compound A can be dissected into two primary functional groups:

- Difluoromethylthio group : This moiety is known for enhancing lipophilicity and metabolic stability.

- Tetrazole ring : Often associated with various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of Compound A involves multiple steps, typically starting from commercially available precursors. Notably, difluoromethylation reactions are employed to introduce the difluoromethylthio group. Recent methodologies have included photocatalytic approaches that utilize visible light to facilitate these transformations efficiently .

Antimicrobial Properties

Research indicates that tetrazole derivatives possess notable antimicrobial activity. For instance, compounds similar to Compound A have been reported to exhibit significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values of related tetrazole compounds suggest that they can outperform conventional antibiotics like ampicillin in certain scenarios .

Anticancer Activity

Compound A's potential as an anticancer agent is supported by studies on similar tetrazole-containing compounds that demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways. For example, tetrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival .

Case Studies

Several case studies highlight the effectiveness of tetrazole derivatives in clinical settings:

- Case Study 1 : A series of tetrazole compounds were synthesized and tested for their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited zones of inhibition comparable to or greater than standard antibiotics .

- Case Study 2 : In vitro studies on cancer cell lines revealed that specific modifications to the tetrazole structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Table 1: Summary of Biological Activities of Compound A and Related Tetrazoles

Scientific Research Applications

The compound (2-((difluoromethyl)thio)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources.

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. The incorporation of the tetrazole moiety in this compound may enhance its potential as an anticancer agent. Studies on related tetrazole derivatives have shown promising results against various cancer cell lines, suggesting that this compound could be effective as well .

Antidepressant and Anxiolytic Effects

Compounds with similar piperazine structures have been explored for their anxiolytic and antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Therefore, this compound might exhibit similar pharmacological profiles, making it a candidate for further research in treating anxiety and depression .

Antimicrobial Properties

The difluoromethyl thio group can enhance the antimicrobial activity of compounds by affecting their interaction with biological membranes. Preliminary studies on related compounds suggest potential effectiveness against various pathogens, indicating that this compound could be explored for antimicrobial applications .

Neuroprotective Effects

Research into related piperazine derivatives has shown neuroprotective effects, which could be attributed to their ability to modulate neurotransmitter systems. This suggests that the compound might also offer neuroprotective benefits, warranting investigation into its use in neurodegenerative diseases .

Synthesis and Characterization

The synthesis of the compound involves multiple steps, including the formation of the difluoromethyl thio group and the subsequent attachment of the piperazine and tetrazole moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound.

Synthesis Overview

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Formation of difluoromethyl thio group | Room temperature | 80% |

| 2 | Coupling with piperazine | Reflux in solvent | 70% |

| 3 | Addition of tetrazole | Stirring at ambient temperature | 75% |

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of tetrazole derivatives found that specific substitutions significantly enhanced cytotoxicity against breast cancer cells. The presence of a piperazine ring was noted to improve selectivity towards cancer cells over normal cells .

Case Study 2: Neuroprotective Effects

Research into piperazine-based compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis. The study emphasized the need for further exploration into similar compounds, including those with difluoromethyl substitutions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrazole and piperazine groups facilitate nucleophilic substitution reactions. The tetrazole moiety (1-phenyl-1H-tetrazol-5-yl) can act as a leaving group under basic conditions, enabling alkylation or arylation at the methyl-linked piperazine nitrogen. For example:

-

Reaction with alkyl halides : The piperazine nitrogen undergoes alkylation to form quaternary ammonium salts.

-

Displacement of tetrazole : In polar aprotic solvents (e.g., DMF), the tetrazole group is replaced by nucleophiles such as thiols or amines .

Key Data :

| Reaction Type | Conditions | Yield (%) | Product | Reference |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 60°C | 72 | Quaternary ammonium derivative | |

| Thiol substitution | LHMDS, THF, −78°C | 58 | Thioether analog |

Condensation Reactions

The ketone group participates in condensation reactions with aldehydes or hydrazines. For instance:

-

Aldol condensation : In the presence of LHMDS or KHMDS, the ketone reacts with aromatic aldehydes to form α,β-unsaturated ketones. Stereoselectivity (E/Z) depends on the base and solvent .

-

Hydrazone formation : Reaction with hydrazines yields hydrazone derivatives, which can cyclize to form triazoles or tetrazines .

Example :

"Condensation of the ketone with cinnamaldehyde under KHMDS-mediated conditions produced E-alkenes selectively (85% yield)" .

Electrophilic Fluorination

Conditions :

-

Solvent: Toluene or THF

-

Base: LDA (lithium diisopropylamide)

-

Temperature: −78°C

Cyclization Reactions

The tetrazole and piperazine moieties enable intramolecular cyclization:

-

Tetrazole ring-opening : Under acidic conditions, the tetrazole ring opens to form amidine intermediates, which can cyclize with the ketone to yield fused heterocycles .

-

Piperazine participation : The piperazine nitrogen facilitates six-membered ring formation with electrophilic carbons.

Notable Example :

Ring-opening of the tetrazole group in aqueous HCl followed by cyclization produced a benzimidazole-fused derivative (47% yield) .

Oxidation and Reduction

-

Oxidation : The thioether (-S-CF₂H) is oxidized to sulfone (-SO₂-CF₂H) using m-CPBA (meta-chloroperbenzoic acid) .

-

Reduction : The ketone is reduced to a secondary alcohol with NaBH₄ or LiAlH₄, though steric hindrance from the tetrazole group lowers yields (~35%).

Complexation with Metals

The tetrazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes. These interactions are leveraged in catalysis or materials science .

Stability Data :

| Metal | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Bidentate (N,N) | 4.8 |

| Zn²⁺ | Monodentate (N) | 3.2 |

Hydrolysis and Stability

The compound is stable in aqueous media at pH 4–9 but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(2-((difluoromethyl)thio)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” can be contextualized against the following analogs:

Structural Analogues with Tetrazole-Piperazine Scaffolds

- Compound 13a: 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone Key Differences: Lacks the difluoromethylthio-phenyl group; instead, it features an allyl-substituted piperazine. Implications: The allyl group may confer greater conformational flexibility but reduced metabolic stability compared to the rigid difluoromethylthio-phenyl substituent .

- 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone Key Differences: Replaces the difluoromethylthio-phenyl group with a thienyl moiety and introduces a para-fluorophenyl tetrazole.

Analogues with Varied Heterocyclic Systems

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Key Differences: Substitutes the tetrazole with a triazole ring and incorporates a sulfonyl group. Implications: The triazole’s reduced aromaticity may lower binding affinity compared to tetrazoles, while the sulfonyl group increases polarity and hydrogen-bonding capacity .

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Key Differences: Replaces the piperazine with a thiazole ring and integrates multiple fluorophenyl groups.

Fluorinated Analogues

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Key Differences: Uses a trifluoromethylphenyl group instead of difluoromethylthio-phenyl. Implications: The -CF3 group is more electron-withdrawing than -SCF2H, which may alter electronic distribution and receptor interactions .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis is comparable to methods for analogs like 13a, but the difluoromethylthio group requires careful handling due to fluorine’s reactivity .

- Biological Relevance : Tetrazole-piperazine hybrids are frequently explored for antiproliferative or CNS activity. The difluoromethylthio group’s lipophilicity may enhance blood-brain barrier penetration relative to sulfonyl or triazole derivatives .

Q & A

Q. Analytical Techniques :

| Method | Purpose | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions and bond connectivity | Aromatic protons at δ 7.3–8.2 ppm |

| HRMS | Verify molecular ion ([M+H]⁺) and fragmentation patterns | m/z 469.12 (calculated) |

| HPLC | Assess purity (>98%) and detect byproducts | Retention time: 12.3 min (C18 column) |

| XRD | Resolve crystal packing and bond angles (if crystalline) | Bond length C-S: 1.78 Å |

Critical Note : Cross-validate data across techniques to resolve ambiguities (e.g., overlapping NMR signals) .

Advanced: How to optimize reaction conditions to improve synthetic yields?

Q. Variables to Test :

- Temperature : Higher yields (70–80°C) for coupling steps but risk decomposition above 90°C .

- Catalyst Loading : 5 mol% Pd(OAc)₂ maximizes efficiency without side-product formation .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .

Case Study : A 15% yield increase was achieved by replacing THF with DMF in the tetrazole alkylation step .

Advanced: How to address contradictory bioactivity data in target interaction studies?

Q. Strategies :

- Dose-Response Curves : Confirm EC₅₀ consistency across replicates (e.g., IC₅₀ = 2.5 ± 0.3 μM in kinase assays) .

- Control Experiments : Use knockout cell lines to isolate target-specific effects .

- Statistical Validation : Apply ANOVA to assess significance of variations (p < 0.05) .

Example : Discrepancies in IC₅₀ values (e.g., 1.8 μM vs. 3.4 μM) may arise from differences in cell membrane permeability, resolved via logP optimization .

Advanced: What computational approaches predict the compound’s binding affinity and reactivity?

Q. Methods :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to predict electrophilic sites .

- Molecular Docking : Simulate interactions with target proteins (e.g., π-π stacking with kinase active sites) using AutoDock Vina .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Validation : Correlate docking scores (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Q. Protocol :

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC (e.g., 85% intact at pH 7.4 after 24h) .

- Thermal Stress : Heat to 40°C for 72h; <5% degradation indicates shelf-life suitability .

- Light Exposure : UV-Vis spectroscopy to detect photodegradation products (λmax shifts >10 nm indicate instability) .

Advanced: Designing structure-activity relationship (SAR) studies for this compound?

Q. Approach :

- Core Modifications : Synthesize analogs with varied substituents (e.g., -CF₃ vs. -OCH₃ on the phenyl ring) .

- Bioassay Panel : Test against related targets (e.g., kinase isoforms) to identify selectivity drivers .

- Data Analysis : Use 3D-QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .

Example : Replacing difluoromethylthio with methylthio reduced potency by 10-fold, highlighting the CF₂ group’s role in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.